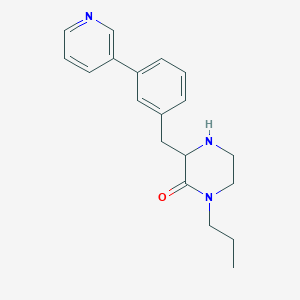

1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one

Description

1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one is a piperazinone derivative with the molecular formula C₁₉H₂₃N₃O and a molecular weight of 309.41 g/mol . Its CAS registry number is 1361111-51-4, and it features a pyridine ring substituted at the 3-position of the benzyl group attached to the piperazin-2-one core. This compound’s unique substitution pattern (3-pyridin-3-yl-benzyl) may influence its pharmacokinetic and pharmacodynamic properties compared to analogs with alternative substituents.

Properties

IUPAC Name |

1-propyl-3-[(3-pyridin-3-ylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-10-22-11-9-21-18(19(22)23)13-15-5-3-6-16(12-15)17-7-4-8-20-14-17/h3-8,12,14,18,21H,2,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZSTCCOWSUTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Substitution Reactions: The propyl group can be introduced at the first position of the piperazine ring through alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.

Benzylation: The benzyl group linked to the pyridine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a benzyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced piperazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl halides, propyl halides, potassium carbonate, sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced piperazine derivatives.

Scientific Research Applications

1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets such as receptors and enzymes.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Positional Isomers

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one | 3-position | C₁₉H₂₃N₃O | 309.41 | 1361111-51-4 | Pyridine at benzyl 3-position |

| 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one | 4-position | C₁₉H₂₃N₃O | 309.41 | Not specified† | Pyridine at benzyl 4-position |

Key Differences :

- The 3-pyridin-3-yl substitution (meta) may alter electronic distribution and steric interactions compared to the 4-pyridin-3-yl (para) isomer.

Heterocyclic Analogs

| Compound Name | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one | Pyridine | C₁₉H₂₃N₃O | 309.41 | 1361111-51-4 | Nitrogen-rich, polar |

| 1-Propyl-3-(4-thiophen-2-yl-benzyl)-piperazin-2-one | Thiophene | C₁₈H₂₃N₂OS·HCl | 350.91 | Not specified‡ | Sulfur-containing, less basic |

| 1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one | Thiophene | C₁₈H₂₃N₂OS | 309.39 | 1361111-88-7 | Enhanced lipophilicity |

Key Differences :

- Pyridine vs. Thiophene: Pyridine’s nitrogen atom contributes to hydrogen-bonding capability and basicity, which may enhance solubility and target engagement in polar environments.

- Substituent Position : Thiophene at the benzyl 3-position (meta) versus 4-position (para) may modulate steric effects and π-π stacking interactions with aromatic residues in biological targets.

Functional Group Modifications

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one | Piperazin-2-one | C₁₉H₂₃N₃O | 309.41 | 1361111-51-4 | Ketone group at position 2 |

| (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one | Ethoxycarbonyl | C₁₆H₂₁N₂O₄ | 305.35 | Not specified§ | Ester group enhances stability |

Research Findings and Implications

- Therapeutic Potential: Piperazinone derivatives are explored as CNS agents, antimicrobials, and analgesics. The pyridine-substituted analog’s nitrogen atom may enhance binding to serotonin or dopamine receptors, while thiophene analogs could target lipid-rich environments (e.g., bacterial membranes) .

- Synthetic Utility : Reductive amination methods (e.g., DiMaio and Belleau’s protocol) are commonly used to synthesize such compounds, enabling modular modifications for structure-activity relationship (SAR) studies .

Biological Activity

1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring substituted with a propyl group and a benzyl group linked to a pyridine ring, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

| Property | Value |

|---|---|

| IUPAC Name | 1-propyl-3-[(3-pyridin-3-ylphenyl)methyl]piperazin-2-one |

| Molecular Formula | C19H23N3O |

| Molecular Weight | 309.41 g/mol |

| CAS Number | 1361111-51-4 |

The compound's structure allows it to interact with various biological targets, potentially modulating their activity and leading to various biological effects.

1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one interacts with specific molecular targets, such as receptors or enzymes. The binding affinity and specificity can influence its pharmacological effects. Research indicates that the compound may exhibit activity against several biological pathways, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : The structural components of this compound may allow it to interact with neurotransmitter systems, possibly influencing mood and cognitive functions. Some studies have indicated potential applications in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to 1-propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated MIC values ranging from 28 µg/mL to 168 µg/mL against resistant strains, suggesting promising antimicrobial potential .

- Neuroprotective Studies : A study focusing on neuroprotective effects found that compounds with similar piperazine structures showed significant inhibition of monoamine oxidase (MAO), which is linked to neurodegenerative disorders. The IC50 values for these compounds ranged from 21 nM to 46 nM, indicating strong inhibitory activity .

Comparison with Similar Compounds

The biological activity of 1-propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one can be contrasted with other piperazine derivatives:

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-Propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one | Antimicrobial, Neuropharmacological | MIC = 28–168 µg/mL |

| 1-Propyl-3-benzyl-piperazin-2-one | Limited antimicrobial activity | MIC = >200 µg/mL |

| 3-(3-Pyridin-3-yl-benzyl)-piperazin-2-one | Moderate neuroactivity | IC50 = 35–60 nM |

This table highlights the unique efficacy of 1-propyl-3-(3-pyridin-3-yl-benzyl)-piperazin-2-one compared to its counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.